![molecular formula C10H12F3N3O2S B6634968 Methyl 1-[3-(trifluoromethyl)-1,2,4-thiadiazol-5-yl]piperidine-4-carboxylate](/img/structure/B6634968.png)
Methyl 1-[3-(trifluoromethyl)-1,2,4-thiadiazol-5-yl]piperidine-4-carboxylate
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Overview
Description
Methyl 1-[3-(trifluoromethyl)-1,2,4-thiadiazol-5-yl]piperidine-4-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method and has been extensively researched to understand its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
Methyl 1-[3-(trifluoromethyl)-1,2,4-thiadiazol-5-yl]piperidine-4-carboxylate has numerous scientific research applications. It has been studied extensively for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. It has also been investigated for its use as a fluorescent probe for detecting metal ions and as a catalyst in organic synthesis reactions.
Mechanism of Action
The mechanism of action of Methyl 1-[3-(trifluoromethyl)-1,2,4-thiadiazol-5-yl]piperidine-4-carboxylate is not fully understood. However, studies have suggested that it may exert its therapeutic effects through the inhibition of specific enzymes and signaling pathways involved in disease progression. It may also act as a modulator of ion channels and transporters, leading to changes in cellular function.
Biochemical and Physiological Effects:
Methyl 1-[3-(trifluoromethyl)-1,2,4-thiadiazol-5-yl]piperidine-4-carboxylate has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth and proliferation of cancer cells, reduce inflammation, and protect against neurodegeneration. It has also been shown to modulate ion channels and transporters, leading to changes in cellular function.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Methyl 1-[3-(trifluoromethyl)-1,2,4-thiadiazol-5-yl]piperidine-4-carboxylate in lab experiments is its high potency and selectivity. It has also been shown to have low toxicity, making it a safe compound to use in experiments. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are numerous future directions for research on Methyl 1-[3-(trifluoromethyl)-1,2,4-thiadiazol-5-yl]piperidine-4-carboxylate. One direction is to further investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to explore its use as a fluorescent probe for detecting metal ions and as a catalyst in organic synthesis reactions. Additionally, research can be conducted to improve its solubility in water and enhance its bioavailability and efficacy.
Synthesis Methods
Methyl 1-[3-(trifluoromethyl)-1,2,4-thiadiazol-5-yl]piperidine-4-carboxylate is synthesized through a specific method that involves the reaction of 1-(3-aminopropyl)-piperidine-4-carboxylic acid with trifluoromethylthiocyanate. This reaction produces the intermediate 1-(3-aminopropyl)-piperidine-4-carbothioamide, which is then treated with methyl iodide to obtain the final product, Methyl 1-[3-(trifluoromethyl)-1,2,4-thiadiazol-5-yl]piperidine-4-carboxylate.
properties
IUPAC Name |
methyl 1-[3-(trifluoromethyl)-1,2,4-thiadiazol-5-yl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3O2S/c1-18-7(17)6-2-4-16(5-3-6)9-14-8(15-19-9)10(11,12)13/h6H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBPVCRDOHZHEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C2=NC(=NS2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-[3-(trifluoromethyl)-1,2,4-thiadiazol-5-yl]piperidine-4-carboxylate |
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